2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a methyl group at the 6th position and a sulfonyl group attached to a 4-methylphenyl group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves multiple steps. One common method is the Knoevenagel condensation followed by intramolecular cyclization. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzopyran core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The benzopyran core may also contribute to its activity by facilitating binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a benzopyran core but lacking the sulfonyl group.
6-Methylcoumarin: Similar to the target compound but without the sulfonyl group attached to the 4-methylphenyl group.
4-Methylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both the benzopyran core and the sulfonyl group attached to a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
345948-96-1 |
---|---|
Molecular Formula |
C17H14O5S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(6-methyl-2-oxochromen-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O5S/c1-11-3-6-13(7-4-11)23(19,20)22-16-10-17(18)21-15-8-5-12(2)9-14(15)16/h3-10H,1-2H3 |
InChI Key |
FKZVKBFWGSNXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC3=C2C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.